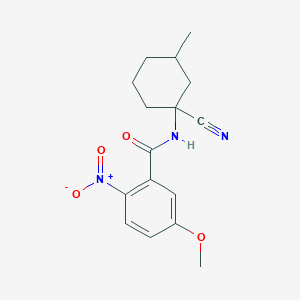
N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide, also known as AG490, is a small molecule inhibitor of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. This compound has been investigated for its potential use in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide inhibits JAK-STAT signaling pathways by binding to the ATP-binding site of JAK kinases, preventing phosphorylation and activation of STAT proteins. This, in turn, leads to the inhibition of downstream signaling pathways involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of cytokine production. In cancer cells, N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has been shown to induce cell cycle arrest and inhibit tumor growth. In autoimmune disorders, N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has been shown to suppress the immune response by inhibiting cytokine production. Inflammatory diseases, such as rheumatoid arthritis, have also been targeted with N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide due to its ability to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has several advantages for lab experiments, including its high potency and selectivity for JAK kinases, as well as its ability to inhibit multiple JAK-STAT signaling pathways. However, N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide also has some limitations, including its potential toxicity and off-target effects.
Zukünftige Richtungen
There are several future directions for N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide research, including investigating its potential use in combination with other drugs, identifying biomarkers for patient selection, and developing more selective JAK-STAT inhibitors. Additionally, N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has shown promise in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with 1-cyano-3-methylcyclohexene, followed by reduction and amidation reactions. The final product, N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide, is obtained through a nitro reduction reaction using palladium on carbon as a catalyst.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has been extensively studied for its potential use in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking JAK-STAT signaling pathways. In autoimmune disorders, N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has been investigated for its ability to suppress the immune response by inhibiting cytokine production. Inflammatory diseases, such as rheumatoid arthritis, have also been targeted with N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide due to its ability to reduce inflammation.
Eigenschaften
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-11-4-3-7-16(9-11,10-17)18-15(20)13-8-12(23-2)5-6-14(13)19(21)22/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGAYHNVEJGUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=C(C=CC(=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

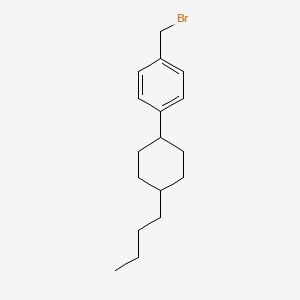
![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)
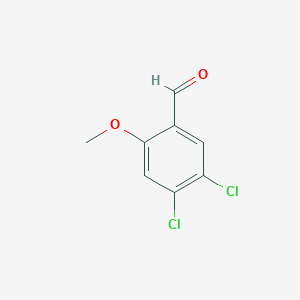
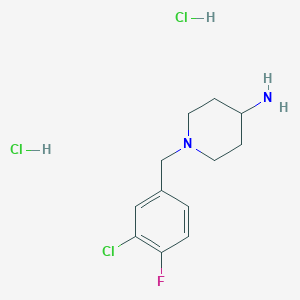
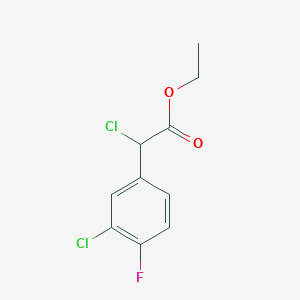
![[4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate](/img/structure/B2495540.png)

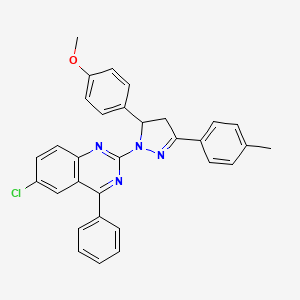

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495546.png)
![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495549.png)

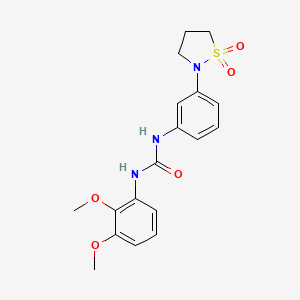
![5-phenyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495554.png)